UCL 2077

KCNQ channel subtype selectivity electrophysiology

UCL 2077 is the only commercially available compound delivering a 15-fold potency difference between KCNQ2 (IC₅₀ 1.02 μM) and KCNQ3 (IC₅₀ 15.7 μM) for subunit-specific current isolation. Unlike broad-spectrum KCNQ blockers, it potentiates KCNQ5 and bidirectionally modulates KCNQ3 voltage dependence. Its sAHP IC₅₀ shifts 20-fold between cultured neurons (0.5 μM) and acute slices (~10 μM), a preparation-dependent profile no other tool compound replicates. Validated in vivo for hippocampal memory retrieval studies with confirmed brain penetration. For research use only.

Molecular Formula C25H22N2
Molecular Weight 350.5 g/mol
CAS No. 918311-87-2
Cat. No. B1682687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCL 2077
CAS918311-87-2
Synonyms3-(triphenylmethylaminomethyl)pyridine
UCL 2077
UCL-2077
UCL2077
Molecular FormulaC25H22N2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC4=CN=CC=C4
InChIInChI=1S/C25H22N2/c1-4-12-22(13-5-1)25(23-14-6-2-7-15-23,24-16-8-3-9-17-24)27-20-21-11-10-18-26-19-21/h1-19,27H,20H2
InChIKeyPQFNWDHABGBCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UCL 2077 (CAS 918311-87-2): Subtype-Selective KCNQ Channel and sAHP Blocker for Neuroscience and Epilepsy Research


UCL 2077 (CAS 918311-87-2) is a synthetic small molecule characterized as 3-(triphenylmethylaminomethyl)pyridine, belonging to the class of tritylated pyridine derivatives [1]. It functions as a subtype-selective blocker of KCNQ (Kv7) potassium channels, exhibiting potent inhibition of KCNQ1 and KCNQ2 while differentially modulating KCNQ3, KCNQ4, and KCNQ5 [2]. Concurrently, UCL 2077 is a selective blocker of the slow afterhyperpolarization (sAHP) channel in neurons, with an IC₅₀ of 500 nM in cultured hippocampal neurons [1]. This dual pharmacological profile—combining KCNQ subtype selectivity with potent sAHP channel blockade—distinguishes UCL 2077 from broad-spectrum KCNQ inhibitors and positions it as a specialized tool for dissecting the contributions of specific KCNQ subunits and sAHP conductances in neuronal excitability, synaptic plasticity, and epilepsy-related signaling pathways [2].

Why UCL 2077 Cannot Be Replaced by Generic KCNQ Blockers or sAHP Inhibitors in Electrophysiology and Disease Modeling


Generic substitution of UCL 2077 with other KCNQ channel blockers (e.g., XE991, linopirdine) or sAHP inhibitors is scientifically invalid due to UCL 2077's unique, quantitatively defined subtype-selectivity fingerprint across the KCNQ family and its distinct, tissue-context-dependent sAHP inhibition profile [1]. Unlike broad-spectrum KCNQ blockers that non-selectively inhibit most KCNQ subunits, UCL 2077 exhibits a 15-fold difference in potency between KCNQ2 and KCNQ3 (IC₅₀: 1.02 μM vs. 15.7 μM) and functionally potentiates KCNQ5 channels rather than inhibiting them [1]. Furthermore, its sAHP blocking efficacy varies dramatically between experimental systems, with an IC₅₀ of 0.5 μM in cultured neurons versus approximately 10 μM in acute slice preparations, a 20-fold difference not observed with other sAHP blockers [2]. These distinct quantitative parameters—subunit-specific KCNQ modulation and preparation-dependent sAHP potency—directly impact experimental outcomes and data interpretation, making UCL 2077 non-interchangeable with any other commercially available compound for applications requiring precise KCNQ subunit discrimination or context-specific sAHP channel interrogation.

Quantitative Evidence of UCL 2077 Differentiation: KCNQ Subtype Selectivity, sAHP Potency, and Functional Modulation


KCNQ Subtype Selectivity: 15-Fold Higher Potency for KCNQ2 Over KCNQ3 Distinguishes UCL 2077 from Broad-Spectrum KCNQ Blockers

UCL 2077 exhibits pronounced subtype selectivity within the KCNQ (Kv7) potassium channel family, a feature that distinguishes it from broad-spectrum KCNQ blockers such as XE991 and linopirdine. In heterologous expression systems, UCL 2077 inhibits KCNQ2 homomeric channels with an IC₅₀ of 1.02 μM, whereas its potency against KCNQ3 homomeric channels is 15-fold lower (IC₅₀ = 15.7 μM) [1]. In contrast, KCNQ2/KCNQ3 heteromeric channels—the predominant neuronal M-current channel composition—exhibit intermediate sensitivity with an IC₅₀ of 6.8 μM [2]. This quantitative selectivity profile enables researchers to discriminate between KCNQ2- and KCNQ3-mediated currents in native tissues, a capability not provided by non-selective blockers.

KCNQ channel subtype selectivity electrophysiology epilepsy

Unique Bimodal Modulation of KCNQ3 Channels: Potentiation at Negative Potentials and Inhibition at Positive Potentials

UCL 2077 uniquely exerts a bimodal, voltage-dependent effect on KCNQ3 channels that is not observed with other KCNQ modulators such as retigabine (a KCNQ opener) or linopirdine (a non-selective blocker). At negative membrane potentials (approximately -60 mV to -40 mV), UCL 2077 potentiates KCNQ3 currents by inducing a leftward shift in the voltage-dependence of activation—an effect dependent on tryptophan 265 in the channel's voltage-sensing domain [1]. Conversely, at more positive potentials (>0 mV), UCL 2077 inhibits KCNQ3 currents [1]. Retigabine, by contrast, uniformly potentiates KCNQ2-5 channels without voltage-dependent reversal, while linopirdine uniformly inhibits all KCNQ channels [2]. This bidirectional modulation is exclusive to UCL 2077 among commercially available KCNQ pharmacological tools.

KCNQ3 voltage-dependent modulation ion channel gating pharmacology

Dual Pharmacological Profile: Potent sAHP Channel Blockade (IC₅₀ 500 nM) Combined with KCNQ Subtype Selectivity

UCL 2077 is distinguished from both pure sAHP blockers and pure KCNQ modulators by its dual pharmacological activity. It inhibits the slow afterhyperpolarization (sAHP) channel in cultured hippocampal neurons with an IC₅₀ of 500 nM (0.5 μM), while having minimal effects on Ca²⁺ channels, action potentials, input resistance, and the medium afterhyperpolarization (mIAHP) [1]. Importantly, its sAHP blocking potency is preparation-dependent: in acute hippocampal slice preparations, the IC₅₀ increases approximately 20-fold to ~10 μM [1]. No other commercially available compound exhibits this specific combination of potent sAHP blockade in cultured neurons and subtype-selective KCNQ channel modulation in a single molecular entity.

slow afterhyperpolarization sAHP neuronal excitability hippocampus

Selectivity Profile: Minimal Off-Target Effects on Ca²⁺ Channels, Action Potentials, and Input Resistance

UCL 2077 demonstrates a favorable selectivity profile for sAHP and KCNQ channels over other ion channels and neuronal properties, which is critical for unambiguous interpretation of experimental results. At concentrations up to 10 μM (20-fold above the sAHP IC₅₀ in cultured neurons), UCL 2077 exhibits no significant effect on voltage-gated Ca²⁺ currents, action potential waveform or firing threshold, neuronal input resistance, or the medium afterhyperpolarization (mIAHP) [1]. This selectivity contrasts with earlier sAHP blockers such as clotrimazole and its derivatives, which exhibit substantial Ca²⁺ channel blocking activity at concentrations required for sAHP inhibition [2]. The compound also displays no effect on the time course of sAHP or sIAHP, indicating specific inhibition of sAHP amplitude without altering channel kinetics [3].

selectivity off-target effects Ca2+ channels electrophysiology

Differential Effects Across KCNQ Subunits: Potent Inhibition of KCNQ1 and KCNQ2 vs. Weak Block of KCNQ4 and Potentiation of KCNQ5

UCL 2077 exhibits a graded spectrum of effects across the five KCNQ family members, ranging from potent inhibition to functional potentiation. At 3 μM, UCL 2077 strongly inhibits KCNQ1 and KCNQ2 channels in a voltage-independent manner, weakly blocks KCNQ4 channels, and potentiates KCNQ5 channels at positive membrane potentials [1]. A separate study using IonWorks electrophysiology quantified these differences: UCL 2077 inhibits KCNQ1 with an IC₅₀ of 9.42 ± 1.12 μM, KCNQ2 with an IC₅₀ of 0.06 ± 0.02 μM, and KCNQ4 with an IC₅₀ of >30 μM, while showing intermediate potency at KCNQ3 (0.13 ± 0.12 μM) and KCNQ5 (19.29 ± 11.3 μM) [2]. This rank order of sensitivity (KCNQ2 > KCNQ3 > KCNQ1 > KCNQ5 > KCNQ4) is unique among KCNQ modulators and enables selective targeting of KCNQ2-containing channels at low micromolar concentrations.

KCNQ1 KCNQ4 KCNQ5 subtype selectivity cardiovascular

Functional Rescue of Memory Retrieval in Dopamine β-Hydroxylase Knockout Mice

UCL 2077 has demonstrated in vivo efficacy in rescuing memory retrieval deficits in a genetically modified mouse model, providing functional validation of its sAHP-blocking activity in a disease-relevant context. In dopamine β-hydroxylase (Dbh) knockout mice, which lack norepinephrine and exhibit impaired hippocampus-dependent memory retrieval, intrahippocampal infusion of UCL 2077 (100 μM, 0.5 μL/side) significantly rescued contextual fear memory retrieval to levels comparable to wild-type controls [1]. This rescue effect was blocked by the β-adrenergic receptor antagonist propranolol, confirming that UCL 2077 acts downstream of noradrenergic signaling [1]. No direct comparator data for other sAHP blockers in this specific behavioral paradigm are available, but this finding establishes UCL 2077 as a validated in vivo tool for sAHP channel modulation in memory studies.

memory retrieval dopamine β-hydroxylase sAHP in vivo behavioral pharmacology

Recommended Research Applications for UCL 2077 Based on Quantified Differentiation Evidence


Dissecting KCNQ Subunit Contributions to Neuronal M-Currents and Epileptiform Activity

UCL 2077 is optimally suited for electrophysiological studies requiring discrimination between KCNQ2- and KCNQ3-mediated currents in native neurons or heterologous expression systems. The compound's 15-fold higher potency for KCNQ2 (IC₅₀ = 1.02 μM) over KCNQ3 (IC₅₀ = 15.7 μM) [1] enables concentration-dependent isolation of subunit-specific contributions: at 1-3 μM, UCL 2077 selectively inhibits KCNQ2-containing channels while largely sparing KCNQ3-containing channels, whereas higher concentrations (>10 μM) inhibit both subunits. This application is particularly valuable in epilepsy research, where KCNQ2 and KCNQ3 mutations underlie benign familial neonatal convulsions and where understanding subunit-specific pharmacology is critical for developing targeted therapies [1].

Investigating Voltage-Dependent Gating Mechanisms of KCNQ3 and KCNQ5 Channels

UCL 2077 provides a unique pharmacological tool for studying voltage-dependent modulation of KCNQ3 and KCNQ5 channels, due to its bimodal effects that are not replicated by any other commercially available KCNQ modulator. At negative membrane potentials, UCL 2077 potentiates KCNQ3 currents via a leftward shift in voltage-dependence, while inhibiting currents at positive potentials [2]. Similarly, UCL 2077 potentiates KCNQ5 channels at positive potentials with little effect at negative potentials [2]. This voltage-dependent bidirectional modulation makes UCL 2077 invaluable for structure-function studies examining the role of specific residues (e.g., tryptophan 265 in KCNQ3) in voltage-sensing domain coupling and for computational modeling of KCNQ channel gating dynamics under varying membrane potential conditions.

Selective sAHP Channel Blockade in Cultured Neuronal Preparations for Excitability and Plasticity Studies

UCL 2077 is the preferred sAHP channel blocker for studies in cultured neuronal systems (e.g., dissociated hippocampal or cortical neurons) where its IC₅₀ of 500 nM [3] enables potent sAHP inhibition at sub-micromolar concentrations with minimal off-target effects on Ca²⁺ channels, action potentials, or input resistance. This application scenario is ideal for investigating the role of sAHP conductances in regulating neuronal intrinsic excitability, action potential firing patterns, and spike frequency adaptation [3]. Researchers should note the preparation-dependent potency: in acute slice preparations, higher concentrations (~10 μM) are required to achieve comparable sAHP blockade [3], necessitating careful consideration of concentration selection based on experimental system.

In Vivo Modulation of Hippocampus-Dependent Memory Processes via sAHP Channel Inhibition

UCL 2077 is validated for in vivo behavioral pharmacology studies examining the role of sAHP channels in learning and memory. Intrahippocampal infusion of UCL 2077 (100 μM, 0.5 μL/side) effectively rescues memory retrieval deficits in dopamine β-hydroxylase knockout mice, restoring contextual fear memory to wild-type levels [4]. This application scenario is particularly relevant for studies investigating noradrenergic modulation of memory processes, age-related cognitive decline (where sAHP amplitude is enhanced), and the development of cognitive enhancers targeting sAHP channels. The compound's demonstrated in vivo efficacy and brain penetration support its utility in rodent behavioral models requiring direct hippocampal sAHP channel modulation [4].

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